molecular formula C11H12BrN3O B1381118 3-bromo-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine CAS No. 1416713-33-1

3-bromo-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine

Cat. No. B1381118
M. Wt: 282.14 g/mol
InChI Key: SWWVASLRSRLYJD-UHFFFAOYSA-N
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Description

The compound “3-bromo-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Summary of the Application

Indole derivatives, which share a similar structure with “3-bromo-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine”, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures would depend on the specific biological activity being targeted. For example, for antiviral activity, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Results or Outcomes

The results showed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

2. Insecticidal Activity of Diacylhydrazine Derivatives

Summary of the Application

A series of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold, which is similar to “3-bromo-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine”, was synthesized and bio-assayed for insecticidal activity .

Methods of Application or Experimental Procedures

The compounds were synthesized and then tested for their insecticidal activity against Helicoverpa armigera and Plutella xylostella .

Results or Outcomes

The results of insecticidal tests revealed that the synthesized diacylhydrazine derivatives possessed weak to good insecticidal activities against H. armigera and P. xylostella . Compounds 10g, 10h, and 10x showed much higher insecticidal activity than tebufenozide .

3. Compound Information

“3-bromo-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine” is a chemical compound with the CAS Number: 1044270-96-3 . It has a molecular weight of 231.09 . It is a solid at room temperature .

3. Compound Information

“3-bromo-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine” is a chemical compound with the CAS Number: 1044270-96-3 . It has a molecular weight of 231.09 . It is a solid at room temperature .

properties

IUPAC Name

3-bromo-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3O/c12-10-8-4-3-6-13-11(8)15(14-10)9-5-1-2-7-16-9/h3-4,6,9H,1-2,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWWVASLRSRLYJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=CC=N3)C(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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